(3-异丙氧基苯基)甲醇

概述

描述

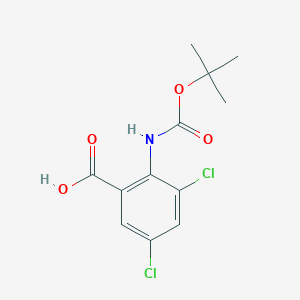

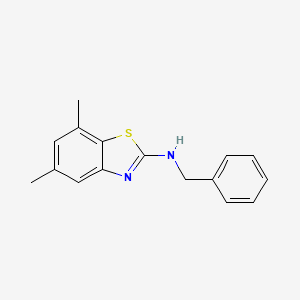

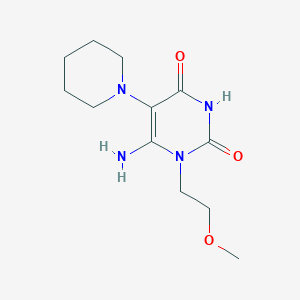

(3-Isopropoxyphenyl)methanol is a compound that is structurally related to the compounds discussed in the provided papers. While the exact compound is not directly studied in these papers, they do provide insights into similar molecular structures and their interactions. For instance, the compound 1,3-bis(2-ethoxyphenyl)triazene methanol discussed in the first paper features an aromatic ring with ethoxy substituents and a methanol component, which shares some similarity with the isopropoxy and methanol groups in (3-Isopropoxyphenyl)methanol . The second paper discusses a Schiff base compound with a methanol molecule, which again is relevant due to the presence of methanol in the compound of interest .

Synthesis Analysis

The synthesis of compounds similar to (3-Isopropoxyphenyl)methanol often involves the formation of Schiff bases, as seen in the second paper, where isonicotinic acid hydrazide is reacted with a dibromo-hydroxyphenyl compound to form a Schiff base with a methanol molecule . Although the exact synthesis of (3-Isopropoxyphenyl)methanol is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the use of a suitable phenol derivative and an isopropoxy-containing reagent.

Molecular Structure Analysis

The molecular structure of compounds related to (3-Isopropoxyphenyl)methanol can be complex, with multiple interactions stabilizing the crystal structure. For example, the 1,3-bis(2-ethoxyphenyl)triazene methanol forms dimers through N—H⋯N hydrogen bonds and has additional interactions with methanol through O—H⋯N and N—H⋯O hydrogen bonds . Similarly, the Schiff base compound forms layers in the crystal structure through O-H···N and C-H···O hydrogen bonds . These interactions are crucial for understanding the stability and packing of such molecules in the solid state.

Chemical Reactions Analysis

The chemical reactivity of (3-Isopropoxyphenyl)methanol would likely involve the phenolic hydroxyl group and the isopropoxy group. The papers do not directly address the reactivity of such groups, but it is common for phenolic hydroxyls to participate in various chemical reactions, such as esterification, etherification, and oxidation. The isopropoxy group could potentially undergo substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Isopropoxyphenyl)methanol can be partially deduced from the related compounds. The presence of hydrogen bonding in the compounds discussed suggests that (3-Isopropoxyphenyl)methanol may also exhibit hydrogen bonding, which would affect its boiling point, solubility, and other physical properties . The weak C—H⋯π interactions observed in the first paper indicate that similar weak interactions may be present in (3-Isopropoxyphenyl)methanol, influencing its crystal packing and melting point .

科学研究应用

1. 生物和合成膜中的脂质动力学

甲醇是一种用于研究跨膜蛋白和肽的常见增溶剂,它对生物和合成膜中的脂质动力学有显着影响。从小角度中子散射的研究中可以明显看出,甲醇影响脂质分子的混合和转移动力学 (Nguyen 等人,2019)。

2. 催化化学合成

在精细化学合成的领域,甲醇作为一种未得到充分利用的一碳结构单元。一项研究证明了它在使用铱催化剂与丙二烯直接进行 C-C 偶联中的作用,产生具有全碳季碳中心的较高醇,表明甲醇在有机合成中的潜力 (Moran 等人,2011)。

3. 探测金属氧化物催化剂的表面位点

甲醇被用作探针分子来研究金属氧化物催化剂的表面位点,例如二氧化铈纳米晶体。这种方法有助于理解表面位点的性质以及它们与甲醇的相互作用,揭示了不同二氧化铈表面的吸附和解吸过程 (Wu 等人,2012)。

4. 生物转化为特种化学品

甲醇在生物生产过程中,特别是在转化为代谢物和化学品方面,具有显着作用。对改造大肠杆菌以利用甲醇的研究证明了这种潜力,甲醇被转化为各种生物质成分和特种化学品 (Whitaker 等人,2017)。

5. 通过 CO2 和 CO 氢化合成甲醇

通过 CO2 和 CO 氢化合成甲醇是一个关键领域,研究重点是反应中间体和催化剂性能。这项研究提供了对甲醇生产中涉及的途径和中间体的见解,突出了其在工业化学过程中的重要性 (Grabow & Mavrikakis, 2011)。

6. 溶剂对化学反应的影响

甲醇作为溶剂及其对各种化学反应的影响,包括特定醇中的氢键和旋转能垒,已在多项研究中得到探讨。这些见解对于理解甲醇在各种化学背景下对反应动力学和机理的影响至关重要 (Lomas & Adenier, 2001)。

属性

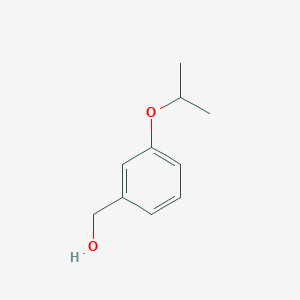

IUPAC Name |

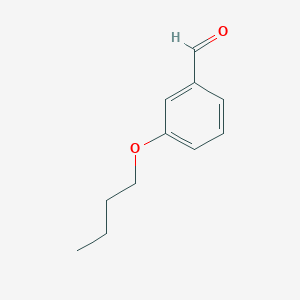

(3-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGUAVWZSRINHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374800 | |

| Record name | 3-Isopropoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26066-15-9 | |

| Record name | 3-Isopropoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)